molecular formula C3H8N2O B1330523 N',N'-Dimethylformohydrazide CAS No. 3298-49-5

N',N'-Dimethylformohydrazide

Cat. No. B1330523
CAS RN: 3298-49-5
M. Wt: 88.11 g/mol
InChI Key: ALTGURJQVWBILJ-UHFFFAOYSA-N
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Description

N',N'-Dimethylformohydrazide, commonly referred to as N,N-Dimethylformamide (DMF), is a versatile organic compound used extensively in organic synthesis. It serves as a solvent and a reagent that can donate various atoms such as hydrogen, carbon, nitrogen, and oxygen for the construction of a wide array of compounds, including heterocycles and hydroxylamines .

Synthesis Analysis

DMF has been utilized as a synthetic precursor, particularly contributing methyl, acyl, and amino groups in the synthesis of complex molecules. For instance, it has been employed in the synthesis of α-hydroxy arones, where it acts as an oxygen source . Additionally, DMF has been used to synthesize pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, with elemental iodine facilitating the reaction without the need for metals or peroxides . The synthesis of O-aroyl-N,N-dimethylhydroxylamines through hypervalent iodine-mediated amination of carboxylic acids with DMF is another example of its synthetic utility .

Molecular Structure Analysis

The molecular structure of DMF-related compounds has been characterized using various spectroscopic techniques. For example, the synthesis and characterization of a new crystal structure related to DMF, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was achieved using FT-IR, NMR, ESI-MS, and X-ray diffraction . The study provided insights into the optimized molecular structures and vibrational frequencies of the compound.

Chemical Reactions Analysis

DMF has been shown to participate in a variety of chemical reactions. It has been used as an aminomethylating reagent under Cu(II)-catalysis for the functionalization of imidazopyridines and promoted the reaction of isocyanides with barbituric acids to synthesize aminomethylenebarbituric acids . Furthermore, DMF, in combination with ammonia, has been used as a source for the cyano "CN" unit in the palladium-catalyzed cyanation of aryl C-H bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF and its derivatives are crucial for their application in synthesis. DMF is known for its high solvation energy values, which are beneficial in solution-phase reactions . The reactivity of DMF is also highlighted by its ability to form N,N-dimethylchlorosulfitemethaniminium chloride with thionyl chloride, which is a versatile dehydrating reagent for the synthesis of acyl azides and nitriles from oximes . The compound's functional group compatibility, air, and moisture tolerance further underscore its utility in various chemical transformations .

Scientific Research Applications

Multipurpose Reagent in Chemical Synthesis

N',N'-Dimethylformohydrazide is known for its role as a multipurpose reagent in chemical synthesis. It contributes its own hydrogen, carbon, nitrogen, and oxygen atoms for synthesizing a variety of compounds under diverse experimental conditions (Le Bras & Muzart, 2018).

Industrial and Pharmaceutical Uses

In industry and pharmaceuticals, N',N'-Dimethylformohydrazide is commonly used as a solvent for extracting acetylene and fabricating polyacrylonitrile fibers. It serves as a starting material for various intermediates such as esters, pyrimidines, or chlordimeforms (Zhang et al., 2021).

Role Beyond a Solvent

Besides being an effective polar aprotic solvent, N',N'-Dimethylformohydrazide also acts as a reagent, a catalyst, and a stabilizer in various organic chemical transformations. This demonstrates its versatility beyond just being a solvent (Heravi, Ghavidel, & Mohammadkhani, 2018).

Synthesis of N,N-Dimethylhydrazones

N',N'-Dimethylformohydrazide is used in the synthesis of N,N-dimethylhydrazones and N-unsubstituted hydrazones. This application is essential in the creation of aromatic ketones and electronically unfavorable substrates (Bildstein & Denifl, 1994).

Role in Chemical Analysis

N',N'-Dimethylformohydrazide is also important in analytical chemistry. For instance, it is used in the development of analytical methods for evaluating its presence in pharmaceutical dosage forms. This is crucial for quality control and evaluation during drug development (Olivier, Du Toit, & Hamman, 2007).

Environmental and Biological Research

Research has also focused on the microbial degradation of N',N'-Dimethylformohydrazide by specific bacterial strains, which is significant for environmental and waste water treatment studies (Zhou et al., 2018).

Safety And Hazards

The safety data sheet for N’,N’-Dimethylformohydrazide indicates that it is for R&D use only and not for medicinal, household, or other use . It also provides several precautionary statements, including the need for protective clothing and advice on handling and storage .

properties

IUPAC Name

N-(dimethylamino)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGURJQVWBILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307894
Record name N',N'-Dimethylformohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-Dimethylformohydrazide

CAS RN

3298-49-5
Record name 3298-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N',N'-Dimethylformohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA Nigst, A Antipova, H Mayr - The Journal of organic chemistry, 2012 - ACS Publications
The kinetics of the reactions of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides were studied in acetonitrile and water by UV–vis …
Number of citations: 175 pubs.acs.org
AL Milyushkin, AE Karnaeva - Science of The Total Environment, 2023 - Elsevier
Unsymmetrical dimethylhydrazine (UDMH) is a widely used rocket propellant, which oxidizes to different compounds. The determination of UDMH transformation products in the …
Number of citations: 4 www.sciencedirect.com

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